Bis(diethylamino)chlorophosphine

Catalog No.
S606372
CAS No.
685-83-6
M.F
C8H20ClN2P
M. Wt
210.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(diethylamino)chlorophosphine

CAS Number

685-83-6

Product Name

Bis(diethylamino)chlorophosphine

IUPAC Name

N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine

Molecular Formula

C8H20ClN2P

Molecular Weight

210.68 g/mol

InChI

InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3

InChI Key

JVEHJSIFWIIFHM-UHFFFAOYSA-N

SMILES

CCN(CC)P(N(CC)CC)Cl

Synonyms

BDAPCD, bis(diethylamino)phosphorchloridite

Canonical SMILES

CCN(CC)P(N(CC)CC)Cl

The exact mass of the compound Bis(diethylamino)chlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(diethylamino)chlorophosphine is a highly versatile, monofunctional electrophilic phosphitylating agent and a masked source of the PCl2+ synthon[1]. Characterized by a single reactive phosphorus-chlorine bond and two sterically protective diethylamino groups, this liquid is widely procured for the synthesis of specialized phosphine ligands and complex organophosphorus precursors [2]. Its moderate steric bulk and selective reactivity profile make it a critical building block in asymmetric catalysis and pharmaceutical manufacturing, where controlled mono-substitution is required to prevent the formation of complex, inseparable mixtures often encountered with simpler phosphorus halides [1].

Procurement substitution with the ultimate baseline, phosphorus trichloride (PCl3), frequently fails due to its unselective reactivity, which leads to multiple substitutions and intractable mixtures of diastereomers in chiral ligand synthesis [1]. Conversely, substituting with bulkier analogs like bis(diisopropylamino)chlorophosphine can severely retard reaction kinetics, requiring harsh conditions or prolonged reaction times that degrade sensitive substrates [2]. Furthermore, generic dihalophosphines lack the protective amino masking groups, making intermediate isolation hazardous or impossible due to extreme moisture sensitivity and pyrophoricity. Therefore, bis(diethylamino)chlorophosphine provides an optimal, non-interchangeable balance of steric protection, reaction rate, and selective mono-substitution [1].

Absolute Diastereoselectivity in Chiral Phosphine Synthesis

When synthesizing chiral precursors such as bornyldichlorophosphine, the use of the baseline reagent PCl3 results in an inseparable 2:1 mixture of exo and endo isomers. In contrast, utilizing bis(diethylamino)chlorophosphine as a masked PCl2+ source yields a single detectable isomer, which can be cleanly converted to the pure dichlorophosphine in 70% isolated yield [1]. This absolute selectivity bypasses impossible fractional distillation steps.

Evidence DimensionDiastereomeric purity of synthesized chiral phosphine
Target Compound DataSingle isomer formed (70% isolated yield after acidolysis)
Comparator Or BaselinePhosphorus trichloride (PCl3) (2:1 inseparable mixture of exo/endo isomers)
Quantified DifferenceElimination of the minor isomer (from 33% to 0% detectable)
ConditionsGrignard reaction with bornylmagnesium chloride followed by in situ HCl treatment

Eliminates costly and often impossible downstream separations, ensuring high-purity chiral ligands for asymmetric catalysis.

Accelerated Kinetics in Sterically Hindered Adduct Formation

In the synthesis of complex organometallic adducts (e.g., with germylenes or stannylenes), steric bulk is necessary to stabilize the intermediate, but excessive bulk halts the reaction. Bis(diethylamino)chlorophosphine provides the optimal balance, driving the reaction to completion in 12 hours at room temperature [1]. Bulkier comparators, such as bis(diisopropylamino)chlorophosphine, react significantly slower under identical conditions, bottlenecking the synthetic workflow [1].

Evidence DimensionReaction completion time at room temperature
Target Compound DataComplete in 12 hours
Comparator Or BaselineBis(diisopropylamino)chlorophosphine (Significantly slower, incomplete at 12h)
Quantified DifferenceSubstantial reduction in required reaction time for complete conversion
ConditionsAdduct/insertion reaction with stannylenes/germylenes at 25 °C

Accelerates production cycles and reduces reactor dwell time in the manufacturing of complex organometallic precursors.

Safe Masking of Pyrophoric Intermediates in Ligand Manufacturing

Direct synthesis of highly reactive aryl-dichlorophosphines using PCl3 often leads to over-substitution and requires handling dangerously pyrophoric reagents. Bis(diethylamino)chlorophosphine acts as an effective protective mask, forming a stable, isolable bis(diethylamino)phosphine intermediate[1]. This intermediate can be safely stored and subsequently acidolyzed with HCl to yield the target dichlorophosphine, avoiding hazardous synthetic pathways [1].

Evidence DimensionIntermediate stability and handling safety
Target Compound DataForms stable, isolable bis(diethylamino) intermediates
Comparator Or BaselineDirect PCl3 substitution (Prone to over-substitution and pyrophoric byproducts)
Quantified DifferenceTransition from hazardous, unselective mixtures to a stable, bench-handleable intermediate
ConditionsLithiation of aryl bromides followed by phosphination and subsequent HCl acidolysis

Drastically improves the safety profile and scalability of manufacturing highly reactive, specialized phosphine ligands.

Asymmetric Catalysis Ligand Manufacturing

Where this compound is the right choice for synthesizing enantiopure chiral phosphines (e.g., bornyldichlorophosphine) without the burden of separating diastereomeric mixtures, directly leveraging its superior diastereoselectivity over PCl3 [1].

Advanced Organometallic Precursor Synthesis

Where this compound is the right choice for safely masking the PCl2+ synthon during the preparation of highly reactive, air-sensitive aryl- and alkyl-dichlorophosphines, ensuring safe handling and intermediate stability [2].

Sterically Hindered Phosphitylation Workflows

Where this compound is the right choice for forming adducts with bulky organometallics (like germylenes) or complex lipids, providing faster reaction kinetics than diisopropyl analogs while maintaining necessary steric protection [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

685-83-6

Wikipedia

Bis(diethylamino)chlorophosphine

Dates

Last modified: 08-15-2023
Wieland et al. A combinatorial approach to the identification of self-assembled ligands for rhodium-catalysed asymmetric hydrogenation. Nature Chemistry, doi: 10.1038/nchem.800, published online 22 August 2010 http://www.nature.com/nchem

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